
N-(4-amino-2-methylphenyl)ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-amino-2-methylphenyl)ethane-1-sulfonamide” is a biochemical used for proteomics research . It has a molecular formula of C9H14N2O2S and a molecular weight of 214.28 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C9H14N2O2S . This formula indicates that the molecule is composed of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
N-(4-amino-2-methylphenyl)ethane-1-sulfonamide derivatives have applications in drug metabolism studies. A study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide drug, aiding in structural characterization by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).
Antibiotic Detection
These compounds are used in the development of sensitive assays like enzyme-linked immunosorbent assays (ELISAs) for detecting a range of sulfonamide antibiotics in milk samples. This is achieved by creating antibodies that target the common aminobenzenesulfonylamino moieties (Adrián et al., 2009).
Asymmetric Catalysis
N-sulfonylated β-amino alcohols, related to this compound, are used in asymmetric catalysis. Titanium(IV) complexes of these alcohols have been employed in the asymmetric diethylzinc addition to benzaldehyde, with the yields and enantioselectivities influenced by the electronic properties of the substituents (Wu & Gau, 2003).
Improved Synthesis Techniques
Innovative synthesis methods have been developed for sulfonamides, aiming to overcome challenges like long reaction times and harsh conditions. One study reports the synthesis of a wide range of sulfonamides at room temperature, establishing a viable alternative method (van den Boom & Zuilhof, 2023).
Microbial Degradation of Sulfonamide Antibiotics
Research has also explored microbial strategies to eliminate sulfonamide antibiotics, a crucial step in addressing environmental persistence and the spread of antibiotic resistance. This includes the identification of metabolites formed during the degradation of sulfonamides by specific microbial strains (Ricken et al., 2013).
Synthesis of Optically Active Amino Acid Derivatives
Sulfonamides derived from this compound are used in the synthesis of optically active α-amidoalkylphenyl sulfones, which are important building blocks in creating biologically active compounds (Foresti et al., 2003).
Tautomeric Behavior in Drug Studies
Sulfonamide derivatives have been incorporated in bioorganic and medicinal chemistry studies, particularly in exploring molecular conformation and tautomeric forms, which are crucial for pharmaceutical and biological activities (Erturk et al., 2016).
Mecanismo De Acción
While the specific mechanism of action for “N-(4-amino-2-methylphenyl)ethane-1-sulfonamide” is not provided, sulfonamides in general have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-14(12,13)11-9-5-4-8(10)6-7(9)2/h4-6,11H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYUBMFMURYQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
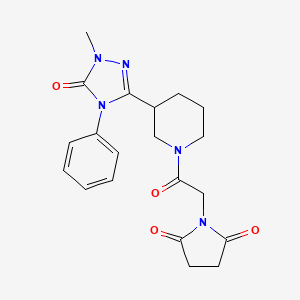

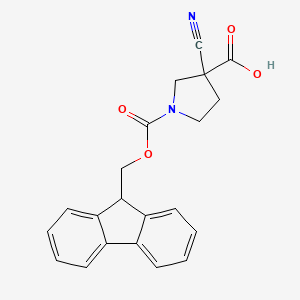
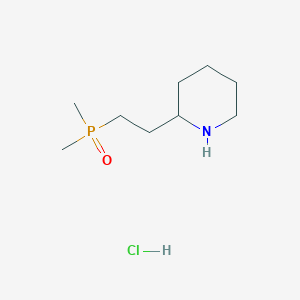
![1-((4-hydroxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2652247.png)
![3-[(2-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2652248.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2652251.png)
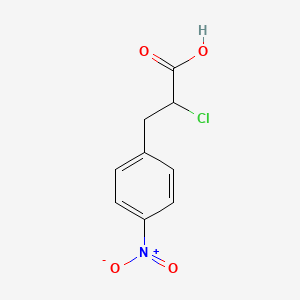
![6-ethyl-2-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652255.png)
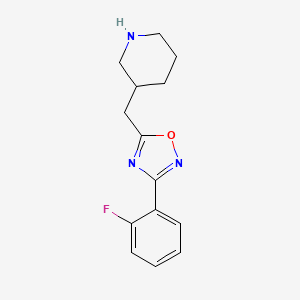
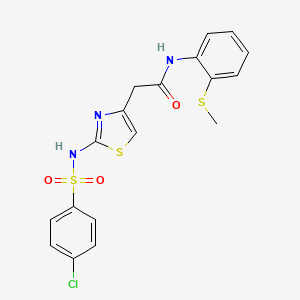
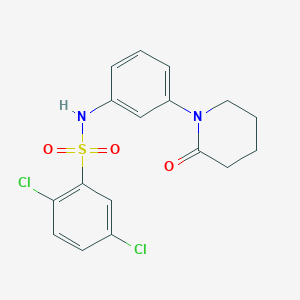
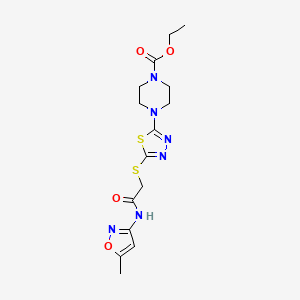
![3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2652265.png)
